molecular formula C20H23N5S B279479 N-(tert-butyl)-N-{3-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propenyl}amine

N-(tert-butyl)-N-{3-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propenyl}amine

Cat. No. B279479
M. Wt: 365.5 g/mol
InChI Key: CKUDSVRGAVWIRI-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-{3-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propenyl}amine, commonly known as TATB, is an organic compound that has gained significant attention in scientific research due to its unique properties. TATB has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

TATB has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, TATB has been used as a building block for the synthesis of other organic compounds. In biology, TATB has been investigated for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In medicine, TATB has been studied for its potential as a drug delivery system, as it can be modified to target specific cells or tissues.

Mechanism of Action

The mechanism of action of TATB is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. TATB has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication, and thymidylate synthase, an enzyme involved in the synthesis of DNA. TATB may also inhibit the activity of other enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
TATB has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that TATB inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. TATB has also been shown to inhibit the activity of enzymes involved in DNA replication and synthesis. In vivo studies have shown that TATB has low toxicity and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

TATB has several advantages for lab experiments, including its high purity and stability. TATB can be synthesized in high yield and purity using a variety of methods. TATB is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, TATB has some limitations, including its high cost and limited availability. TATB is a relatively expensive compound, and its availability may be limited in some regions.

Future Directions

There are several future directions for research on TATB. One area of interest is the development of TATB-based drug delivery systems. TATB can be modified to target specific cells or tissues, making it a promising candidate for drug delivery applications. Another area of interest is the development of TATB-based antitumor agents. TATB has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of TATB and its potential applications in various fields.

Synthesis Methods

TATB can be synthesized through a variety of methods, including the reaction of tert-butylamine with 3-phenyl-3-(1-phenyltetrazol-5-ylthio)propenal in the presence of a base such as sodium hydride. Another method involves the reaction of tert-butylamine with 3-phenyl-3-(1-phenyltetrazol-5-ylthio)propenal in the presence of a catalyst such as palladium on carbon. The synthesis of TATB requires careful control of reaction conditions to ensure high yield and purity.

properties

Molecular Formula

C20H23N5S

Molecular Weight

365.5 g/mol

IUPAC Name

2-methyl-N-[(E)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine

InChI

InChI=1S/C20H23N5S/c1-20(2,3)21-15-14-18(16-10-6-4-7-11-16)26-19-22-23-24-25(19)17-12-8-5-9-13-17/h4-14,21H,15H2,1-3H3/b18-14+

InChI Key

CKUDSVRGAVWIRI-NBVRZTHBSA-N

Isomeric SMILES

CC(C)(C)NC/C=C(\C1=CC=CC=C1)/SC2=NN=NN2C3=CC=CC=C3

SMILES

CC(C)(C)NCC=C(C1=CC=CC=C1)SC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NCC=C(C1=CC=CC=C1)SC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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